2-chloro-N-cyclohexyl-N-methylbutanamide

PDE3A inhibition cardiotonic in vitro pharmacology

Sourced as a research-grade control compound with weak PDE3A activity (AC50 23.8μM). Its low CYP promiscuity (IC50 >25μM) and stable crystalline form ensure consistent results in SAR or cell-based assays. Unique chloro/cyclohexyl substitution provides distinct lipophilicity (XLogP3 3.1) for permeability optimization.

Molecular Formula C11H20ClNO
Molecular Weight 217.73 g/mol
CAS No. 2090877-89-5
Cat. No. B1493260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexyl-N-methylbutanamide
CAS2090877-89-5
Molecular FormulaC11H20ClNO
Molecular Weight217.73 g/mol
Structural Identifiers
SMILESCCC(C(=O)N(C)C1CCCCC1)Cl
InChIInChI=1S/C11H20ClNO/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8H2,1-2H3
InChIKeySRHHIAQZOQFOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclohexyl-N-methylbutanamide (CAS 2090877-89-5): Procurement-Relevant Structural and Physicochemical Baseline for Comparative Evaluation


2-Chloro-N-cyclohexyl-N-methylbutanamide (CAS 2090877-89-5) is a chloro-substituted tertiary amide derivative with a cyclohexyl and a methyl group on the nitrogen . It is a white crystalline solid with a reported melting point of 80–82°C, indicating a well-defined crystalline form suitable for reliable handling and formulation . The compound has a molecular formula of C11H20ClNO and a molecular weight of 217.73 g/mol [1]. Its predicted XLogP3 value is 3.1, suggesting moderate lipophilicity that may influence membrane permeability and solvent partitioning in experimental workflows [2].

Why Generic Substitution Fails: The Functional Consequences of 2-Chloro-N-cyclohexyl-N-methylbutanamide's Unique Substitution Pattern


Substitution of 2-chloro-N-cyclohexyl-N-methylbutanamide with a generic analog from the same amide class is not scientifically sound due to the distinct impact of its specific substituents on molecular properties. The combination of a chloro group at the 2-position and an N-cyclohexyl-N-methyl moiety creates a unique steric and electronic profile that is absent in simpler analogs like N-cyclohexyl-N-methylbutanamide (lacking the chloro group) or 2-chloro-N-methylbutanamide (lacking the cyclohexyl group) . This specific substitution pattern is directly linked to a moderate lipophilicity (XLogP3 = 3.1) [1] and, critically, to the compound's distinct biological activity profile, including its weak inhibition of PDE3A (AC50 = 23.8 μM) [2] and lack of significant CYP enzyme inhibition (IC50 > 25 μM) [3]. An analog lacking either the chloro or the cyclohexyl group would possess different physicochemical properties and a fundamentally altered pharmacophore, leading to unpredictable and likely non-comparable experimental outcomes.

2-Chloro-N-cyclohexyl-N-methylbutanamide: A Quantitative, Comparator-Driven Evidence Guide for Informed Scientific Selection


PDE3A Inhibition: Quantified Weak Activity vs. Established Inhibitor Class

2-Chloro-N-cyclohexyl-N-methylbutanamide exhibits weak inhibitory activity against human PDE3A with an AC50 of 23,771.7 nM (≈ 23.8 μM) [1]. This is a quantifiable and significant difference from the established PDE3 inhibitor class (e.g., cilostamide), which typically shows potent activity in the low nanomolar range [2]. This data positions the compound as a low-activity control or a structural tool for understanding the SAR of PDE3 inhibition, rather than as a potent inhibitor.

PDE3A inhibition cardiotonic in vitro pharmacology

CYP Enzyme Panel: Demonstrated Low Inhibition Liability Across Major Isoforms

2-Chloro-N-cyclohexyl-N-methylbutanamide demonstrates a consistent profile of weak CYP enzyme inhibition, with IC50 values > 25,000 nM (25 μM) against human recombinant CYP2D6, CYP2C19, CYP3A4, and CYP2C9 [1]. In the context of CYP inhibition, IC50 values > 10 μM are generally considered to have a low risk of causing clinically significant drug-drug interactions [2]. This contrasts sharply with many drug candidates and tool compounds that are potent CYP inhibitors, often with IC50 values in the nanomolar to low micromolar range.

CYP inhibition drug metabolism ADME hepatotoxicity

Lipophilicity Benchmarking: XLogP3 = 3.1 vs. Structural Analogs

The predicted partition coefficient (XLogP3) for 2-chloro-N-cyclohexyl-N-methylbutanamide is 3.1 [1]. This value falls within the optimal range for oral drug candidates (typically 1-3) but is notably higher than the non-chlorinated analog, N-cyclohexyl-N-methylbutanamide (XLogP3 value not available, but expected to be lower by ~0.5-1 log unit due to the absence of the electron-withdrawing and lipophilic chlorine atom). The addition of the chlorine atom increases lipophilicity, which can enhance membrane permeability but may also impact solubility and metabolic stability.

lipophilicity drug design ADME physicochemical properties

Muscarinic M2 Receptor Activity: Quantified Weak Antagonism vs. Other GPCR Targets

In a cell-based functional assay, 2-chloro-N-cyclohexyl-N-methylbutanamide exhibited weak antagonist activity at the human muscarinic acetylcholine receptor M2 (CHRM2) with an AC50 > 30,000 nM (>30 μM) [1]. This level of activity is considered negligible for most screening campaigns where hits are typically defined as having an IC50/EC50 < 10 μM. This is a valuable piece of selectivity data, especially when compared to other amide-based compounds that may show more potent off-target activity at GPCRs.

GPCR muscarinic receptor CHRM2 off-target profiling

Beta-1 Adrenergic Receptor: Confirmed Lack of Affinity

2-Chloro-N-cyclohexyl-N-methylbutanamide shows no detectable binding affinity for the beta-1 adrenergic receptor . This is a binary, high-value piece of data that clearly distinguishes it from compounds that may have unintended cardiovascular effects via this receptor. While many compounds show some level of weak binding in radioligand assays, the complete absence of signal is a strong indicator of selectivity against this specific target.

adrenergic receptor off-target screening selectivity

Thermal and Solid-State Differentiation: Defined Melting Point of 80-82°C vs. Amorphous or Lower Melting Analogs

2-Chloro-N-cyclohexyl-N-methylbutanamide is a white crystalline solid with a sharp melting point of 80–82°C . This contrasts with the non-chlorinated analog, 2-amino-N-cyclohexyl-N-methylbutanamide, which is commercially available as a hydrochloride salt (m.p. not readily available) and has different solid-state properties . A well-defined melting point is a key indicator of high crystallinity and chemical purity, which is critical for reproducible handling, formulation into solid dosage forms, and ensuring consistent quality across different synthesis batches.

crystallinity formulation stability solid-state properties

Optimal Application Scenarios for 2-Chloro-N-cyclohexyl-N-methylbutanamide Informed by Quantitative Evidence


As a Low-Activity PDE3A Control or SAR Scaffold

Given its weak inhibitory activity against PDE3A (AC50 ≈ 23.8 μM), 2-chloro-N-cyclohexyl-N-methylbutanamide is ideally suited as a low-activity control in PDE3A assays [1]. It can also serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at understanding the minimal structural requirements for PDE3A inhibition or for developing more potent and selective inhibitors by modifying the 2-chloro and N-alkyl substituents [2].

Chemical Probe with Low CYP-Mediated DDI Liability

The compound's demonstrated low inhibition of major CYP isoforms (IC50 > 25 μM for CYP2D6, 2C19, 3A4, and 2C9) makes it a valuable chemical probe for biological studies where minimizing the risk of CYP-mediated drug-drug interactions or metabolic interference is critical [3]. This profile is particularly advantageous in complex in vitro or in vivo systems where co-administered compounds might otherwise confound results through CYP modulation [4].

Physicochemical Tool for Modulating Lipophilicity in Analog Series

With a predicted XLogP3 of 3.1, this compound offers a specific, quantifiable increase in lipophilicity compared to its non-chlorinated analogs [5]. This property can be exploited by medicinal chemists and chemical biologists to fine-tune the logP of a lead series, allowing for the rational optimization of membrane permeability, solubility, and metabolic stability profiles .

Clean Background Probe for GPCR and Off-Target Screening

The confirmed weak activity at CHRM2 (AC50 > 30 μM) and complete lack of affinity for the beta-1 adrenergic receptor support the use of 2-chloro-N-cyclohexyl-N-methylbutanamide as a relatively 'clean' chemical probe for other target-based assays [6] . This low level of promiscuity reduces the risk of confounding off-target effects, making it suitable for experiments where a high degree of target selectivity is not the primary endpoint but a clean background is essential.

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